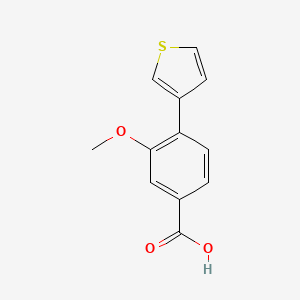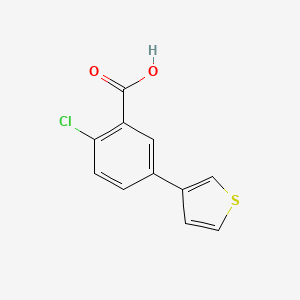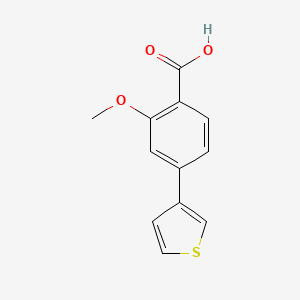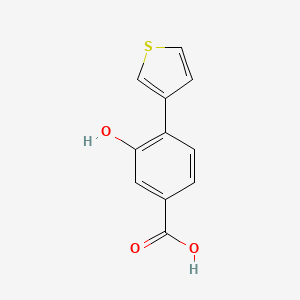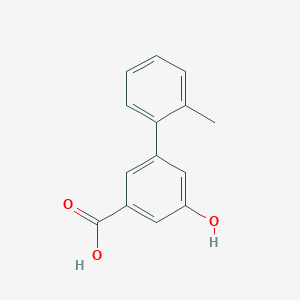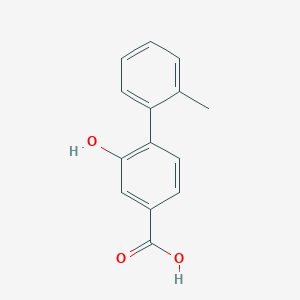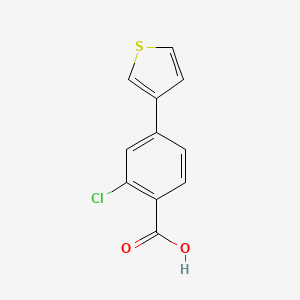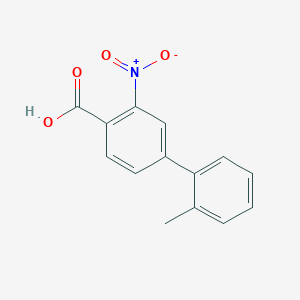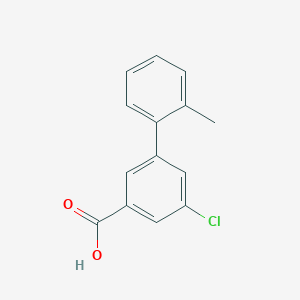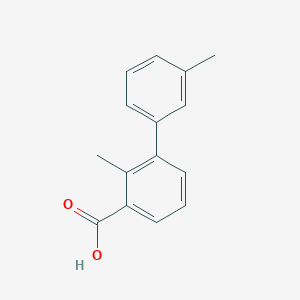
3-(3-Methylphenyl)-2-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylphenyl)-2-methylbenzoic acid, or MMP-2-MB, is an aromatic carboxylic acid that has a wide range of applications in the scientific research field. It is a colorless crystalline solid with a melting point of about 92 °C and a boiling point of about 270 °C. MMP-2-MB is used in a variety of processes, from synthesis to lab experiments, and has been studied extensively for its biochemical and physiological effects.
科学的研究の応用
MMP-2-MB is used in a variety of scientific research applications, including drug development, organic synthesis, and nanomaterials research. In drug development, it is used to study the effects of various drugs on the body. In organic synthesis, it is used as a starting material for the synthesis of various organic compounds. In nanomaterials research, it is used as a building block for the development of nanomaterials.
作用機序
MMP-2-MB is known to interact with a number of enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, it has been found to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which are molecules that play a role in inflammation and allergic reactions.
Biochemical and Physiological Effects
MMP-2-MB has been studied extensively for its biochemical and physiological effects. Studies have shown that it has anti-inflammatory and anti-allergic properties. It has been found to reduce inflammation in the lungs, reduce the production of inflammatory molecules, and reduce the production of leukotrienes. In addition, it has been found to have neuroprotective effects, as it can reduce the damage caused by oxidative stress.
実験室実験の利点と制限
MMP-2-MB has a number of advantages for lab experiments. It is easy to synthesize and is readily available in 95% pure form. In addition, it is relatively stable, making it suitable for long-term storage. However, it is important to note that MMP-2-MB can be toxic at high concentrations, and it is important to take proper safety precautions when working with it.
将来の方向性
MMP-2-MB has a wide range of potential future applications. One potential application is its use as an anti-cancer agent. Studies have shown that it can reduce the growth of cancer cells and inhibit the spread of cancer. In addition, it has potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, it has potential applications in the development of new drugs, as it can be used to modify existing drugs or create new drugs.
合成法
MMP-2-MB is synthesized through a multi-step process. The first step involves the reaction of 3-methylphenol and 2-methylbenzoic anhydride to create a compound known as 3-(3-methylphenyl)-2-methylbenzoic anhydride. This compound is then reacted with sodium hydroxide to form MMP-2-MB. The reaction is carried out in an aqueous solution at a temperature of about 150 °C, and the final product is a 95% pure solution of MMP-2-MB.
特性
IUPAC Name |
2-methyl-3-(3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-5-3-6-12(9-10)13-7-4-8-14(11(13)2)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAPKTIRRKBEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688600 |
Source


|
| Record name | 2,3'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261942-87-3 |
Source


|
| Record name | 2,3'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

